molecular formula C11H22N4O2S B7896839 D-azidomethionine CHA salt

D-azidomethionine CHA salt

Cat. No.: B7896839
M. Wt: 274.39 g/mol
InChI Key: FRHPKUPOSMDXLD-FZSMXKCYSA-N
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Description

D-azidomethionine CHA salt: , also known as cyclohexanaminium ®-2-azido-4-(methylthio)butanoate, is a compound with the molecular formula C11H22N4O2S and a molecular weight of 274.38 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to the methionine backbone, making it a derivative of the amino acid methionine. The cyclohexylammonium (CHA) salt form enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-azidomethionine CHA salt typically involves the azidation of methionine derivatives. One common method is the reaction of methionine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: D-azidomethionine CHA salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-azidomethionine CHA salt has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of D-azidomethionine CHA salt involves the interaction of the azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process commonly used in click chemistry. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: D-azidomethionine CHA salt is unique due to its specific stereochemistry and the presence of the cyclohexylammonium salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical .

Properties

IUPAC Name

(2R)-2-azido-4-methylsulfanylbutanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.C5H9N3O2S/c7-6-4-2-1-3-5-6;1-11-3-2-4(5(9)10)7-8-6/h6H,1-5,7H2;4H,2-3H2,1H3,(H,9,10)/t;4-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHPKUPOSMDXLD-FZSMXKCYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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